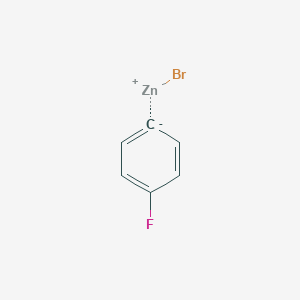

4-Fluorophenylzinc bromide

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

bromozinc(1+);fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVWWPYGMESMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorophenylzinc Bromide

Direct Insertion of Zinc into 4-Bromo-fluorobenzene

The direct insertion of zinc metal into the carbon-bromine bond of 4-bromo-fluorobenzene represents a fundamental approach to generate 4-fluorophenylzinc bromide. wikipedia.org This oxidative addition reaction, however, is often hindered by the low reactivity of commercial zinc powder, necessitating specific activation and optimization strategies to achieve efficient conversion. nih.govacs.org

Activation Strategies for Zinc Metal in Organozinc Reagent Formation

Commercially available zinc metal typically possesses a passivating layer of zinc oxide on its surface, which impedes its reaction with organic halides. nih.gov Consequently, various activation methods are employed to enhance the metal's reactivity.

One common strategy involves the use of activating agents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org These agents are believed to clean the zinc surface, thereby exposing fresh, reactive metal. nih.govacs.org Another highly effective form of activated zinc is Rieke zinc, which is produced by the in-situ reduction of a zinc salt, like zinc chloride, with an alkali metal such as potassium. nih.gov This method generates highly reactive, finely divided zinc particles that readily undergo oxidative addition. nih.gov Mechanochemical activation, through ball milling, has also been reported as a technique to activate zinc metal without the need for chemical activators or inert atmospheres. nih.gov

Recent studies using fluorescence microscopy have provided deeper insights into the mechanisms of these activating agents, revealing distinct modes of action for different strategies and contributing to a more rational design of organozinc reagent synthesis. nih.govacs.orgescholarship.org

Optimization of Reaction Conditions for Direct Synthesis

The efficiency of the direct synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the nature of the zinc activator. nih.govresearchgate.net For instance, a protocol developed by Knochel and co-workers demonstrated the efficient synthesis of various functionalized organozinc compounds at temperatures ranging from 25-50°C in tetrahydrofuran (B95107) (THF). organic-chemistry.org The choice of solvent is critical, as it must be able to solubilize the resulting organozinc species. Tetrahydrofuran (THF) is a commonly used solvent for this purpose. The optimization process often involves a systematic variation of these parameters to maximize the yield and minimize the formation of byproducts. nih.gov

Table 1: Illustrative Reaction Parameters for Direct Synthesis

| Parameter | Typical Condition | Rationale |

| Zinc Source | Activated Zinc Dust/Powder | Overcomes surface passivation and increases surface area. |

| Solvent | Tetrahydrofuran (THF) | Solubilizes the organozinc product. |

| Temperature | 25-50 °C | Provides sufficient energy for reaction without promoting side reactions. organic-chemistry.org |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the organozinc reagent. |

Role of Additives (e.g., LiCl) in Zinc Insertion Efficiency

The addition of lithium chloride (LiCl) has been shown to be a crucial factor in significantly enhancing the efficiency of direct zinc insertion reactions. organic-chemistry.org While initially, it was hypothesized that LiCl might "clean" the zinc surface, current evidence suggests a different primary role. acs.org

Studies have indicated that the organozinc species formed on the metal surface can be poorly soluble, hindering further reaction by blocking active sites. researchgate.net Lithium chloride is believed to form a soluble adduct with the newly formed organozinc compound, effectively removing it from the zinc surface and allowing the reaction to proceed. wikipedia.orgacs.orgnih.gov This solubilization of the organozinc intermediate is considered the key mechanistic role of LiCl in these reactions. acs.orgresearchgate.netnih.gov This method, using zinc powder in the presence of LiCl in THF, has proven to be a simple and high-yielding route for a wide array of functionalized aryl- and heteroarylzinc reagents. organic-chemistry.org

Transmetalation Routes to this compound

Transmetalation offers an alternative and often highly efficient pathway to this compound. This method involves the reaction of a more reactive organometallic precursor with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). thieme-connect.degoogle.com

From 4-Fluorophenyllithium Precursors

One common transmetalation route utilizes 4-fluorophenyllithium as the precursor. molbase.comchemicalbook.com This organolithium reagent is typically generated in situ by the reaction of 4-bromo-fluorobenzene or 4-fluoroiodobenzene with an organolithium base such as n-butyllithium. The subsequent addition of zinc bromide to the 4-fluorophenyllithium solution results in a rapid metal exchange to yield the desired this compound. rsc.org This method has been shown to be particularly effective, in some cases leading to higher yields and enantioselectivities in subsequent reactions compared to other preparative methods. rsc.org

From 4-Fluorophenylmagnesium Bromide (Grignard Reagent) Precursors

The use of a Grignard reagent, 4-fluorophenylmagnesium bromide, is another well-established transmetalation approach. rsc.orgsigmaaldrich.com The Grignard reagent is first prepared by the reaction of 4-bromo-fluorobenzene with magnesium metal. This is then reacted with zinc bromide or zinc chloride to produce this compound and a magnesium dihalide salt. rsc.orggoogleapis.comgoogle.com While this method is widely used, it has been observed in certain catalytic systems that the presence of magnesium(II) salts can sometimes negatively impact the yield and selectivity of subsequent coupling reactions when compared to the organolithium-derived route. rsc.org

Table 2: Comparison of Transmetalation Precursors

| Precursor | Generation Method | Key Features |

| 4-Fluorophenyllithium | Reaction of 4-halofluorobenzene with an organolithium base. | Often highly reactive; can lead to high yields in subsequent reactions. rsc.org |

| 4-Fluorophenylmagnesium Bromide | Reaction of 4-bromo-fluorobenzene with magnesium metal. rsc.org | A classic and widely used Grignard-based approach. rsc.org |

Other Organometallic Precursors for Transmetalation

Beyond the direct insertion of zinc into an aryl halide, this compound can be efficiently prepared via transmetalation from other, more reactive organometallic precursors. A prominent method involves the use of organomagnesium reagents (Grignard reagents). This two-step sequence first involves a bromine-magnesium (Br/Mg) exchange reaction, followed by transmetalation with a zinc salt.

The Br/Mg exchange is effectively carried out on a suitable precursor, such as 4-bromo-1-fluorobenzene, using a highly active magnesium reagent like isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl). beilstein-journals.org, beilstein-journals.org The presence of lithium chloride is crucial as it breaks down the polymeric aggregates of the Grignard reagent and accelerates the exchange reaction, allowing it to proceed smoothly at low temperatures, often between -50°C and -78°C. beilstein-journals.org

Once the 4-fluorophenylmagnesium bromide is formed in situ, it is treated with a zinc salt, typically zinc chloride (ZnCl₂), to undergo transmetalation. This step yields the desired this compound. This approach is particularly valuable for creating functionalized zinc reagents, as the intermediate Grignard reagents can be prepared under conditions that tolerate a variety of functional groups. beilstein-journals.org The resulting organozinc reagents often exhibit higher chemoselectivity in subsequent reactions compared to their organomagnesium precursors. uni-muenchen.de

| Precursor | Exchange Reagent | Transmetalation Agent | Product |

| 4-Bromo-1-fluorobenzene | iPrMgCl·LiCl | ZnCl₂ | This compound |

| Aryl Bromides | Mg/LiCl | ZnCl₂ | Arylzinc Reagents |

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of this compound derivatives bearing additional functional groups requires methods that are both chemo- and regioselective, ensuring that the zinc is inserted at the desired position without affecting other sensitive groups on the aromatic ring.

One notable example is the preparation of 4-cyano-3-fluorophenylzinc bromide . A cost-effective route utilizes a cobalt-catalyzed zinc insertion into 4-bromo-2-fluorobenzonitrile. vulcanchem.com This reaction proceeds by stirring the aryl bromide with zinc dust and cobalt(II) chloride in acetonitrile (B52724) at 25°C, achieving an 80% yield as determined by gas chromatography. vulcanchem.com Alternatively, nickel catalysis can be employed. For instance, using a nickel(II) chloride-dimethyl ether complex with a 4,4'-dimethoxy-2,2'-bipyridine (B102126) ligand helps suppress side reactions. vulcanchem.com Maintaining a controlled temperature of 25°C is critical to prevent defluorination. vulcanchem.com

Another significant derivative is (3-(ethoxycarbonyl)-4-fluorophenyl)zinc(II) bromide , which serves as a key intermediate in the synthesis of pharmaceuticals like the PARP inhibitor Olaparib. acs.org, acs.org Its synthesis demonstrates excellent chemoselectivity, tolerating the ester functional group. The process involves reacting the corresponding bromide precursor with zinc dust and lithium chloride in anhydrous tetrahydrofuran (THF). acs.org, acs.org The presence of LiCl is again instrumental, as it facilitates the insertion of zinc into the carbon-bromine bond. beilstein-journals.org This method has been successfully applied on a large scale, highlighting its robustness and functional group compatibility. acs.org, acs.org

Table 1: Examples of Chemo- and Regioselective Synthesis

| Target Derivative | Precursor | Key Reagents / Catalysts | Noteworthy Selectivity |

|---|---|---|---|

| 4-Cyano-3-fluorophenylzinc bromide | 4-Bromo-2-fluorobenzonitrile | Zinc dust, Cobalt(II) chloride or NiCl₂(dme) | Tolerates the nitrile group; regioselective insertion. vulcanchem.com |

Methodological Aspects of Scale-Up in this compound Preparation

Transitioning the synthesis of this compound and its derivatives from laboratory benchtop to industrial scale introduces specific challenges related to safety, efficiency, cost, and product quality. The scalable synthesis of (3-(ethoxycarbonyl)-4-fluorophenyl)zinc(II) bromide provides a well-documented case study of these methodological considerations. acs.org, acs.org

A key aspect of the scale-up is the activation of the zinc metal. In a procedure demonstrated on a kilogram scale, zinc dust is activated with 1,2-dibromoethane in anhydrous THF. acs.org, acs.org The reaction mixture is heated to approximately 66°C to initiate the formation of the organozinc reagent, after which it can be cooled to a controlled temperature like 25°C for the remainder of the reaction. acs.org, acs.org

The use of additives like lithium chloride is critical not only for reaction efficiency but also for consistency on a large scale. acs.org, acs.org For industrial production, maintaining an inert atmosphere using nitrogen or argon is standard practice to prevent oxidation and reaction with moisture. High-purity reagents and solvents are used to ensure the consistency and quality of the final product.

Table 2: Key Parameters in Scalable Synthesis | Parameter | Detail | Purpose | Reference | | :--- | :--- | :--- | :--- | | Scale | Kilogram-scale production demonstrated. | To meet industrial demand for pharmaceutical intermediates. | acs.org, acs.org | | Reagents | Zinc dust, LiCl, 1,2-dibromoethane (activator). | To ensure efficient and reliable reaction on a large scale. | acs.org, acs.org | | Solvent | Anhydrous Tetrahydrofuran (THF). | To stabilize the organozinc compound. | acs.org, acs.org | | Conditions | Inert atmosphere (N₂), initial heating to 66°C. | To prevent side reactions and initiate zinc insertion. , acs.org, acs.org | | Efficiency Metric | Reduced Process Mass Intensity (PMI). | To develop a more environmentally benign and cost-effective process. | acs.org |

Reactivity Profiles and Applications of 4 Fluorophenylzinc Bromide in Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which employs organozinc compounds, is a powerful method for forming C-C bonds. umb.edufiveable.me 4-Fluorophenylzinc bromide is a competent coupling partner in these palladium-catalyzed transformations. nih.gov The reaction's versatility allows for the coupling of sp2 and sp3 hybridized carbon centers and demonstrates a high tolerance for various functional groups. fiveable.me

This compound readily participates in palladium-catalyzed Negishi cross-coupling reactions with a variety of aryl and heteroaryl halides and pseudohalides. nih.govsmolecule.com These reactions are instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. vulcanchem.com The reactivity of the halide partner generally follows the order of I > OTf ≈ Br > Cl, with electron-deficient aryl halides often being more reactive. fiveable.me For instance, the coupling of this compound with 3-bromo-1-(tert-butyldimethylsilyl)-1,2-dihydro-1,2-azaborine has been demonstrated to proceed in moderate yield (56%). nih.gov The reaction conditions can be tailored to accommodate a wide range of substrates, including those with sensitive functional groups. nih.govsioc-journal.cn

| Electrophile | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 3-Bromo-1-(tert-butyldimethylsilyl)-1,2-dihydro-1,2-azaborine | Pd(PtBu3)2 | THF | 3-(4-Fluorophenyl)-1-(tert-butyldimethylsilyl)-1,2-dihydro-1,2-azaborine | 56 | nih.gov |

While the coupling of organozinc reagents with aryl halides is well-established, their reaction with alkyl halides presents unique challenges, such as the potential for β-hydride elimination. uni-muenchen.deharvard.edu Despite these challenges, advancements in catalyst systems have enabled the successful palladium-catalyzed cross-coupling of organozinc reagents with alkyl halides. rsc.orgsigmaaldrich.com These reactions are significant as they allow for the formation of alkyl-aryl C-C bonds. rsc.org The development of specific ligands and reaction conditions is crucial for achieving high yields and selectivity in these transformations. walisongo.ac.id For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have shown improved performance in coupling reactions involving alkyl halides. walisongo.ac.id

The choice of ligands and additives is critical for the success and efficiency of palladium-catalyzed cross-coupling reactions involving this compound. fiveable.me Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst and modulate its reactivity. fiveable.mesigmaaldrich.com Sterically hindered and electron-rich ligands often accelerate the coupling process. harvard.edu For example, Buchwald's biarylphosphine ligands are known to form highly active and versatile catalyst systems. sigmaaldrich.com

Additives can also play a significant role. For instance, in some Negishi-like couplings performed in aqueous media, a stabilizing ligand for the organozinc species, such as tetramethylethylenediamine (TMEDA), is beneficial. sigmaaldrich.com In other cases, salts like lithium chloride (LiCl) or copper(I) iodide (CuI) can enhance the reaction rate. fiveable.meharvard.edu The use of a weak base like potassium phenoxide (KOPh) has been shown to be effective in the palladium-catalyzed coupling of fluoroalkylamines with aryl halides, a reaction that is sensitive to stronger bases. nih.govnih.gov

| Component | Type | Function | Example | Reference |

| Ligand | Biarylphosphine | Stabilize Pd, enhance reactivity | XPhos, SPhos | fiveable.mesigmaaldrich.com |

| Ligand | N-Heterocyclic Carbene (NHC) | Alternative to phosphines, stabilize Pd | fiveable.me | |

| Additive | Base | Facilitate transmetalation | K2CO3, Cs2CO3 | fiveable.me |

| Additive | Salt | Enhance reactivity | LiCl, CuI | fiveable.meharvard.edu |

| Additive | Stabilizer | Stabilize organozinc reagent | TMEDA | sigmaaldrich.com |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and powerful alternative to palladium for cross-coupling reactions. uni-muenchen.deuci.edu They possess distinct properties, such as the ability to activate less reactive electrophiles and engage in different mechanistic pathways, including those involving radical intermediates. uci.edusnnu.edu.cn this compound can be effectively used in nickel-catalyzed cross-couplings. Monitoring the reaction of this compound with NiBr₂·DME by ¹⁹F NMR has suggested that Ni(II) is reduced in situ to the catalytically active Ni(0) species. nih.gov

A significant area of development in nickel catalysis is the application in enantioselective and stereoselective cross-coupling reactions. snnu.edu.cncaltech.edu These reactions are crucial for the synthesis of chiral molecules, which are of great importance in the pharmaceutical industry. caltech.edu Nickel catalysts, in conjunction with chiral ligands, can facilitate the formation of stereogenic centers with high enantioselectivity. nih.govorganic-chemistry.org For example, nickel-catalyzed enantioselective reductive cross-coupling reactions have been developed to join two electrophiles, which is particularly useful for the coupling of secondary alkyl electrophiles. nih.gov While specific examples detailing the enantioselective coupling of this compound are not prevalent in the provided context, the general principles and successes in nickel-catalyzed asymmetric synthesis suggest its potential as a prochiral nucleophile in such transformations. rsc.org Stereospecific nickel-catalyzed reactions, where the stereochemistry of the starting material is retained in the product, have also been reported for other systems, such as the coupling of alkyl tosylates with allyl alcohols. nih.gov

Scope and Limitations with Various Electrophiles

The reactivity of this compound allows for its use with a range of electrophiles, primarily in cross-coupling reactions. The para-fluorine substituent decreases the electron density of the aromatic ring, which in turn increases its electrophilicity when compared to the non-fluorinated phenylzinc bromide. However, its reactivity is less pronounced than that of di- or polyfluorinated analogs. lookchem.com

In nickel-catalyzed cross-coupling reactions, this compound has been successfully coupled with various organic halides. For instance, it participates in the alkyl-arylation of 3,3,3-trifluoropropene, demonstrating its utility in complex bond formations. vulcanchem.com It has also been used in the nickel-catalyzed arylation of pyridinium (B92312) salts, showcasing its application in the synthesis of heterocyclic compounds. rsc.org Gram-scale reactions using this reagent have proven to be efficient, providing high yields without the need for a glovebox. rsc.org

The scope extends to couplings with aryl halides, where palladium or nickel catalysts are frequently employed to form biaryl compounds. However, limitations can arise with certain substrates. For example, while it reacts well with many aryl halides, the success with various pyridine-derived electrophiles can be limited under standard conditions. rsc.org The choice of catalyst and ligands is crucial in overcoming some of these limitations and can help to suppress side reactions. vulcanchem.com

Copper-Mediated/Catalyzed Coupling Reactions

Copper catalysis provides a cost-effective and efficient alternative to palladium and nickel for mediating cross-coupling reactions involving this compound. These reactions are central to the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org Ullmann-type reactions, a classic example of copper-mediated cross-coupling, traditionally required harsh conditions, but modern methods using soluble copper salts and ligands allow these transformations to occur under milder conditions. beilstein-journals.orgorganic-chemistry.org

The development of new ligand systems, such as those based on oxalohydrazides, has significantly improved the efficiency and turnover numbers of copper-catalyzed couplings, making them more comparable to their palladium counterparts. digitellinc.com These advancements have broadened the scope of accessible molecules, including those with significant biological activity.

Carbon-Carbon (C-C) Bond Formation

Copper-catalyzed reactions are a powerful tool for constructing C-C bonds using this compound. organic-chemistry.org A key application is the coupling with acyl chlorides to synthesize valuable aryl ketones. This transformation is chemoselective, with the copper boryl species preferentially reacting with the more electrophilic acyl chloride over an aryl halide, if present. nih.gov

Another significant area is the conjugate addition to α,β-unsaturated carbonyl compounds (enones). nih.gov In these reactions, an organocopper reagent, which can be generated in situ from an organozinc compound, adds to the enone in a 1,4-fashion to form a new C-C bond. nih.gov This methodology has been adapted to be performed in water at room temperature, highlighting the green chemistry potential of these reactions. nih.gov

The following table provides examples of copper-catalyzed C-C bond forming reactions.

| Electrophile Type | Catalyst System | Product Type | Yield (%) | Reference |

| Acyl Chloride | (ICy)CuCl / LiOtBu | Aryl Ketone | 65-78 | nih.gov |

| Enone | Cu(I) / Ag(I) / Au(III) | 1,4-Adduct | Good | nih.gov |

| Aryl Halide | CuI | α-Aryl Ketone | up to 98 | organic-chemistry.org |

Carbon-Heteroatom (C-N, C-O) Bond Formation Analogues

While direct copper-catalyzed C-N and C-O bond formations with this compound are not extensively detailed in the provided context, the broader field of copper-catalyzed C-N and C-O bond formation is well-established and provides a strong basis for its potential application. nih.govresearchgate.netrsc.org These reactions are crucial for synthesizing a wide array of pharmaceuticals, natural products, and materials. nih.gov

Copper-catalyzed C-N bond formation often involves the coupling of aryl halides with various nitrogen-containing nucleophiles like amines, amides, and azoles. researchgate.netorganic-chemistry.orgmdpi.com The development of effective ligands is critical for the success of these transformations, enabling the use of a broad range of substrates under mild conditions. digitellinc.comresearchgate.net Similarly, copper-catalyzed C-O bond formation, particularly for synthesizing diaryl ethers (Ullmann condensation), has seen significant advancements with the use of new ligand systems that allow for high turnover numbers. digitellinc.comnih.govnsf.gov Given the reactivity profile of this compound, it is a plausible and likely effective coupling partner in these copper-catalyzed C-N and C-O bond-forming reactions, analogous to other aryl organometallic reagents.

Iron- and Cobalt-Catalyzed Cross-Coupling Reactions

Iron and cobalt have emerged as inexpensive, abundant, and less toxic alternatives to palladium and nickel for catalyzing cross-coupling reactions. nih.govuni-muenchen.denih.govmdpi.com These earth-abundant metals have shown significant promise in forming C-C bonds. nih.govnih.gov

Iron-catalyzed cross-coupling reactions often utilize simple iron salts like FeCl₃ and can proceed via various mechanisms, sometimes involving radical intermediates. nih.govresearchgate.netillinois.edu These reactions have been successfully applied to the coupling of aryl Grignard reagents with alkenyl halides and can be performed in a domino fashion. mdpi.comresearchgate.net The use of additives like TMEDA is common to improve reaction efficiency. researchgate.net

Cobalt-catalyzed cross-couplings have also proven effective for a variety of transformations, including the reaction of alkylzinc reagents with (hetero)aryl halides. nih.govnih.gov These reactions can exhibit high diastereoselectivity. nih.gov Mechanistic studies suggest that some cobalt-catalyzed reactions may proceed through radical intermediates, as indicated by radical clock experiments. nih.gov The development of cobalt-catalyzed Suzuki-Miyaura type couplings has expanded the toolkit for C(sp²)-C(sp³) bond formation. nih.gov The functional group tolerance of both iron- and cobalt-catalyzed reactions makes them valuable tools in modern organic synthesis. mdpi.comnih.gov

The table below summarizes representative iron- and cobalt-catalyzed cross-coupling reactions.

| Catalyst | Coupling Partners | Product Type | Yield (%) | Reference |

| FeCl₃/TMEDA | Arylmagnesium bromide + Alkenyl bromide | Aryl-alkenyl product | Good | researchgate.net |

| Fe(acac)₃ | Bis-(aryl)manganese + Alkenyl halide | Aryl-alkenyl product | up to 98 | mdpi.com |

| CoCl₂/Bipyridine | Alkylzinc reagent + (Hetero)aryl halide | Alkylated (hetero)arene | up to 82 | nih.gov |

| Co(II)/DMCyDA | Arylboronic ester + Alkyl bromide | Aryl-alkyl product | Good | nih.gov |

Addition Reactions Involving this compound

Organozinc reagents, including this compound, are known to participate in addition reactions to carbonyl compounds. beilstein-journals.org These reactions are fundamental in organic synthesis for the creation of new carbon-carbon bonds and the formation of alcohols. The reactivity of organozinc reagents can be enhanced by the presence of Lewis acids like MgCl₂, which is often generated in situ during the preparation of the organozinc species. beilstein-journals.org This allows for smooth additions to aldehydes and ketones. beilstein-journals.org

Stereoselective 1,2-Addition to Carbonyl Compounds

The stereoselective 1,2-addition of organometallic reagents to carbonyl compounds is a powerful method for the synthesis of chiral alcohols. rug.nl While the direct asymmetric addition of this compound itself is not extensively detailed, the general principles of such reactions are well-established for related organozinc and Grignard reagents. rug.nlgoogle.com

These reactions typically employ a chiral catalyst system, often involving a metal complex with a chiral ligand, to control the stereochemical outcome of the addition to the carbonyl group. rug.nlgoogle.com For instance, in the synthesis of the cholesterol-lowering drug ezetimibe, related organometallic reagents like bis(4-fluorophenyl)zinc are used in asymmetric additions to a β-lactam intermediate. google.com The success of these reactions hinges on the choice of the chiral ligand and reaction conditions to achieve high yields and enantioselectivities. rug.nl

The following table illustrates the general scope of stereoselective additions to carbonyls using related arylmetallic reagents.

| Carbonyl Compound | Arylmetallic Reagent | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| Aromatic Aldehydes | Aryl Grignard Reagent | Ti(OiPr)₄ / BINOL-derivative | Chiral Secondary Alcohol | 84-99 | 61-94 | rug.nl |

| Aliphatic Aldehydes | Aryl Grignard Reagent | Ti(OiPr)₄ / BINOL-derivative | Chiral Secondary Alcohol | 80-97 | 78-87 | rug.nl |

| β-Lactam intermediate | bis(4-fluorophenyl)zinc | Chiral metal complex | Chiral Alcohol | High | Good | google.com |

Conjugate (1,4-) Addition to α,β-Unsaturated Systems

The conjugate, or 1,4-addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.orgmdpi.com This reaction's efficacy stems from the electronic properties of the α,β-unsaturated system, where the electronegative oxygen atom withdraws electron density, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org While strong nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl carbon, organozinc reagents, including this compound, often exhibit a preference for 1,4-addition, particularly with α,β-unsaturated ketones. libretexts.orgmasterorganicchemistry.com

The mechanism of conjugate addition involves the nucleophilic attack of the organozinc reagent at the β-carbon of the α,β-unsaturated ketone. This step forms a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation of this enolate, typically on the α-carbon, yields the saturated ketone product. libretexts.org The carbonyl group, though not directly participating in the bond formation with the nucleophile, is crucial for activating the carbon-carbon double bond towards this type of addition. libretexts.org

A notable application of this reactivity is in the synthesis of complex cyclic structures. For instance, the reaction of 4-fluorophenylzinc reagents with enones serves as a key step in constructing substituted ring systems. The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions. libretexts.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product Type | Addition Type | Ref. |

| This compound | α,β-Unsaturated Ketone | β-(4-Fluorophenyl) Ketone | 1,4-Conjugate Addition | libretexts.org |

| Grignard Reagent | α,β-Unsaturated Ketone | α,β-Unsaturated Alcohol | 1,2-Addition | masterorganicchemistry.com |

Asymmetric Induction in Addition Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another during a chemical reaction, guided by a chiral influence. wikipedia.orgmsu.edu This principle is fundamental to asymmetric synthesis, aiming to control the stereochemical outcome of a reaction. In the context of addition reactions involving this compound, asymmetric induction can be achieved through the use of chiral catalysts or auxiliaries. wikipedia.org

A significant example is the rhodium-catalyzed asymmetric 1,4-addition of arylzinc reagents to N-protected-3,4-dihydro-4-pyridones. nih.gov Specifically, the use of 4-fluorophenylzinc chloride (prepared from the corresponding bromide) in the presence of a chiral rhodium-BINAP catalyst allows for the synthesis of 2-(4-fluorophenyl)-4-piperidones with exceptionally high enantiomeric excess, often exceeding 99%. nih.gov This protocol highlights the successful application of external asymmetric induction, where a chiral catalyst directs the approach of the nucleophile to the substrate, leading to a highly enantioselective transformation. wikipedia.org

The general mechanism for such catalytic asymmetric additions involves the formation of a chiral catalyst-substrate complex. The chiral environment created by the catalyst forces the incoming nucleophile, in this case, the 4-fluorophenylzinc reagent, to add to one face of the prochiral substrate preferentially, thereby establishing the desired stereocenter. msu.edu

| Reactant 1 | Reactant 2 | Catalyst | Product | Enantiomeric Excess (ee) | Ref. |

| 4-Fluorophenylzinc chloride | Benzyl 3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | [RhCl((R)-binap)]2 | (R)-2-(4-Fluorophenyl)-4-piperidone derivative | ≥99% | nih.gov |

Substitution Reactions Mediated by this compound

Nucleophilic substitution at a saturated (sp³ hybridized) carbon is a fundamental reaction class in organic chemistry where a nucleophile replaces a leaving group. uci.edumatanginicollege.ac.in These reactions can proceed through two primary mechanisms: Sₙ1, a two-step process involving a carbocation intermediate, and Sₙ2, a single-step, concerted process. youtube.comucsd.edu The choice of mechanism is influenced by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. uci.edu

Organozinc reagents like this compound can act as carbon-centered nucleophiles in these reactions. However, their direct application in Sₙ2-type reactions with simple alkyl halides can be challenging due to their moderate nucleophilicity compared to Grignard or organolithium reagents. Their utility is often enhanced in the presence of a transition metal catalyst, which can facilitate the substitution process through mechanisms like oxidative addition and reductive elimination, effectively a cross-coupling reaction.

In a typical Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a process known as backside attack. ucsd.edu This leads to an inversion of the stereochemical configuration at the carbon center if it is chiral. matanginicollege.ac.inucsd.edu The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. matanginicollege.ac.in

While direct, uncatalyzed Sₙ2 reactions with this compound are less common, its role in catalyzed cross-coupling reactions with alkyl halides (which are formally substitution reactions) is well-established.

Sequential cross-coupling reactions offer a powerful strategy for the synthesis of complex molecules by selectively forming multiple carbon-carbon or carbon-heteroatom bonds in a controlled manner. nih.gov This approach often relies on substrates bearing multiple leaving groups with differential reactivity, such as different halogen atoms (e.g., iodide and bromide). nih.gov

This compound is a valuable reagent in such strategies, particularly in palladium- or nickel-catalyzed cross-coupling reactions like the Negishi coupling. The general principle involves the initial coupling of a more reactive site on a polyhalogenated substrate, followed by a subsequent coupling at a less reactive site. For instance, the greater reactivity of an aryl iodide compared to an aryl bromide allows for a selective reaction at the C-I bond, leaving the C-Br bond intact for a second, different cross-coupling reaction. nih.gov

An alternative strategy involves a sequence where the first cross-coupling reaction modifies the electronic properties of the substrate, thereby influencing the reactivity of the remaining leaving group for a subsequent transformation. nih.gov Furthermore, sequential strategies can involve the initial formation of an organometallic species from one leaving group, which then participates in an intramolecular or intermolecular coupling.

For example, a dihaloaryl compound can be selectively reacted with a nucleophile like this compound at one position. The resulting product can then undergo a second, different cross-coupling reaction at the remaining halogenated site with another nucleophile. This stepwise approach allows for the controlled and efficient construction of unsymmetrical biaryl compounds and other complex architectures.

A specific application involves the nickel-catalyzed dicarbofunctionalization of alkenes, where an alkyl halide and an arylzinc reagent are sequentially added across a double bond. vulcanchem.com In such a reaction, this compound can serve as the aryl source, reacting after the initial addition of the alkyl group, which is initiated by the oxidative addition of an alkyl halide to the nickel catalyst. vulcanchem.com

| Strategy | Substrate Example | Reagent 1 | Reagent 2 | Catalyst System | Product Type | Ref. |

| Halogen Reactivity Difference | 2,6-Dibromopyridine | First Nucleophile | Second Nucleophile | Pd(PPh₃)₄ | Unsymmetrical 2,6-disubstituted pyridine | nih.gov |

| Dicarbofunctionalization | 3,3,3-Trifluoropropene | Alkyl Halide | This compound | [trans-NiCl₂(PCy₂Ph)₂] | Alkyl-arylated Propane | vulcanchem.com |

Mechanistic Investigations of 4 Fluorophenylzinc Bromide Mediated Reactions

Elucidation of Key Elementary Steps in Catalytic Cycles

The catalytic cycle of reactions involving 4-fluorophenylzinc bromide, typically catalyzed by palladium or nickel complexes, is a well-orchestrated sequence of transformations at the metal center.

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal complex, typically Pd(0) or Ni(0). This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the metal and the organic and halide fragments, resulting in an increase in the metal's oxidation state.

The kinetics of oxidative addition of aryl halides to palladium(0) complexes have been extensively studied. The reaction is generally first-order in both the palladium complex and the aryl halide. The rate of oxidative addition is influenced by the nature of the aryl halide, the solvent, and the ligands on the palladium center. For a series of para-substituted aryl bromides, electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition. This is often rationalized by a more electron-deficient carbon-halogen bond being more susceptible to cleavage. A Hammett analysis of the oxidative addition of aryl bromides to a palladium(0) complex can provide a quantitative measure of this electronic effect, with a positive ρ value indicating that the reaction is favored by electron-withdrawing substituents. acs.orgresearchgate.net

Table 1: Representative Kinetic Data for the Oxidative Addition of Aryl Bromides to a Palladium(0) Complex

| Aryl Bromide | Substituent (para) | Relative Rate |

| 4-Nitrobromobenzene | -NO₂ | Faster |

| 4-Cyanobromobenzene | -CN | Faster |

| 4-Bromobenzaldehyde | -CHO | Faster |

| 4-Fluorobromobenzene | -F | Faster (inferred) |

| Bromobenzene | -H | Baseline |

| 4-Bromotoluene | -CH₃ | Slower |

| 4-Bromoanisole | -OCH₃ | Slower |

Note: This table is illustrative and based on general trends observed in Hammett studies of oxidative addition. The position of 4-fluorobromobenzene is inferred from the electronic properties of fluorine.

Following oxidative addition, the transmetalation step involves the transfer of the organic group (in this case, the 4-fluorophenyl group) from the organozinc reagent to the palladium(II) or nickel(II) center. This step is crucial as it brings both organic coupling partners onto the same metal center.

The mechanism of transmetalation in Negishi coupling is complex and not fully elucidated. It is generally believed to proceed through a four-centered transition state involving the palladium(II) complex and the organozinc reagent. The rate of transmetalation can be influenced by several factors, including the nature of the ligands on the palladium, the solvent, and the structure of the organozinc reagent. For arylzinc reagents, the transmetalation is generally a facile process. The presence of a fluorine substituent on the phenyl ring of the organozinc reagent is not expected to significantly hinder the transmetalation step. In some cases, additives like lithium chloride can accelerate transmetalation by breaking up organozinc aggregates and facilitating the formation of more reactive zincate species.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple to form the new carbon-carbon bond, and the metal catalyst is regenerated in its low-valent state. berkeley.edu For the reaction of this compound, this would involve the formation of a biaryl product.

Reductive elimination from diarylpalladium(II) complexes is a concerted process that is favored by electron-withdrawing substituents on the aryl groups. researchgate.netberkeley.edu This is because electron-withdrawing groups can stabilize the developing negative charge on the palladium center in the transition state. Therefore, the presence of a fluorine atom on one of the phenyl rings is expected to facilitate the reductive elimination step.

Computational studies on the reductive elimination of arylnitriles from arylpalladium(II) complexes have shown that electron-donating substituents on the aryl ligand can accelerate the reaction, which contrasts with the trend for C-C bond formation. nih.gov This highlights that the electronic effects on reductive elimination can be substrate-dependent. However, for the formation of biaryls, the general consensus is that electron-withdrawing groups promote this step. researchgate.netberkeley.edu

Role of Ligands and Additives in Reaction Kinetics and Selectivity

The choice of ligands and additives is paramount in controlling the efficiency and selectivity of cross-coupling reactions involving this compound.

Both phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are widely used in palladium- and nickel-catalyzed cross-coupling reactions. Their steric and electronic properties can significantly impact each elementary step of the catalytic cycle.

Phosphine Ligands: Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) or biaryl phosphines (e.g., SPhos, XPhos), are often employed to promote the oxidative addition of less reactive aryl chlorides and bromides. The electron-rich nature of these ligands increases the electron density on the metal center, making it more nucleophilic and thus more reactive towards oxidative addition. The steric bulk of the ligands can also facilitate reductive elimination by creating a more crowded coordination sphere around the metal, which favors the release of the product. nih.gov In the context of reactions with this compound, the use of such ligands would be beneficial for achieving high catalytic turnover.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands with steric properties that can be readily tuned. Their strong electron-donating ability makes them excellent ligands for promoting the oxidative addition step. nih.gov The steric bulk of NHC ligands can also influence the rate of reductive elimination. Studies have shown that bulky NHC ligands can accelerate cross-coupling reactions of unactivated alkyl bromides. nih.gov For reactions involving this compound, NHC-ligated palladium or nickel catalysts are expected to be highly active.

Table 2: General Influence of Ligand Properties on Elementary Steps in Negishi Coupling

| Ligand Property | Oxidative Addition | Transmetalation | Reductive Elimination |

| High Electron Density | Accelerated | Generally unaffected | Generally slowed |

| Large Steric Bulk | Can be slowed | Can be slowed | Accelerated |

While the cross-coupling of this compound with an achiral organic halide will result in an achiral product, the use of this organozinc reagent in reactions with prochiral electrophiles, such as aldehydes or imines, can lead to the formation of chiral products. In such cases, the use of a chiral ligand on the metal catalyst is essential to induce enantioselectivity.

The enantioselective addition of organozinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. nih.govmdpi.comnih.gov The reaction is typically catalyzed by a titanium or zinc complex in the presence of a chiral ligand, such as a chiral amino alcohol or a chiral diol. The chiral ligand coordinates to the metal center and creates a chiral environment, which directs the addition of the organozinc reagent to one face of the aldehyde carbonyl group over the other.

While specific examples detailing the enantioselective addition of this compound to aldehydes are not prevalent in the provided search results, the principles of asymmetric catalysis suggest that a suitable chiral ligand could effectively control the stereochemical outcome. The choice of the chiral ligand is critical and often requires empirical screening to achieve high enantioselectivity.

Table 3: Examples of Chiral Ligands Used in Enantioselective Additions of Organozinc Reagents

| Chiral Ligand Type | Example Structure | Typical Application |

| Amino Alcohols | (-)-N,N-Dibutylnorephedrine | Addition of dialkylzincs to aldehydes |

| Diols | (R,R)-TADDOL | Addition of dialkylzincs to aldehydes |

| Salen Ligands | (R,R)-Salen | Asymmetric catalysis |

| BINOL Derivatives | (R)-BINOL | Asymmetric catalysis |

Effects of Solvent and Salt Additives (e.g., LiCl, ZnBr2) on Reactivity and Structure

The reactivity and structure of this compound in solution are profoundly influenced by the choice of solvent and the presence of salt additives. These components can alter the aggregation state of the organozinc species, influence the solubility of intermediates, and modify the rate and outcome of subsequent reactions.

In solution, organozinc halides like this compound exist in a complex equilibrium, known as the Schlenk equilibrium, which involves the disproportionation to the corresponding diorganozinc species (bis(4-fluorophenyl)zinc) and zinc bromide. The position of this equilibrium is sensitive to the solvent. wikipedia.org In coordinating solvents such as tetrahydrofuran (B95107) (THF), the equilibrium generally favors the organozinc halide. wikipedia.org However, the use of more polar solvents can favor the formation of the diorganozinc species, which can exhibit different reactivity. nih.gov For instance, the addition of 1,4-dioxane (B91453) to solutions of analogous Grignard reagents, which also exhibit a Schlenk equilibrium, can drive the equilibrium towards the formation of the diorganomagnesium compound by precipitating the magnesium halide-dioxane adduct. wikipedia.orgresearchgate.net A similar effect can be anticipated for this compound.

Table 1: Effect of Solvents on the Schlenk Equilibrium of Organozinc Halides

| Solvent | Polarity | Coordination Ability | Effect on Equilibrium (RZnX ⇌ R₂Zn + ZnX₂) |

| Tetrahydrofuran (THF) | Moderate | Good | Favors RZnX |

| Diethyl ether (Et₂O) | Low | Moderate | Strongly favors RZnX |

| 1,2-Dimethoxyethane (DME) | High | Excellent (bidentate) | Can shift equilibrium towards R₂Zn |

| 1,4-Dioxane | Low | Good (can precipitate ZnBr₂) | Can drive equilibrium to the right |

| N,N-Dimethylformamide (DMF) | High | Strong | Can form stable solvated species |

Salt additives, particularly lithium chloride (LiCl) and zinc bromide (ZnBr₂), play a crucial role in modulating the reactivity of this compound. LiCl is widely used to facilitate the preparation of organozinc reagents and to enhance their reactivity in cross-coupling reactions. nih.gov It is understood that LiCl breaks down aggregates of the organozinc species, leading to the formation of more soluble and reactive monomeric "ate" complexes of the type [ArZnBrCl]⁻Li⁺. This increase in solubility and the formation of a more nucleophilic zincate species can significantly accelerate the rate of transmetalation in catalytic cycles like the Negishi cross-coupling. nih.gov

The effect of zinc bromide (ZnBr₂) is more nuanced and can be context-dependent. In some palladium-catalyzed Negishi reactions involving arylzinc reagents, ZnBr₂ has been observed to have a rate-enhancing effect. uni-muenchen.de Conversely, in certain nickel-catalyzed couplings with alkylzinc reagents, exogenous ZnBr₂ can be detrimental, shutting down the reaction. mdpi.com The interaction between LiBr and ZnBr₂ can also be significant, with the formation of inorganic zincates that can prevent catalyst inhibition by ZnBr₂. mdpi.com

Table 2: Influence of Salt Additives on this compound Reactivity

| Additive | Proposed Role | General Effect on Reactivity |

| LiCl | Breaks up aggregates, forms soluble zincates | Generally enhances reactivity |

| ZnBr₂ | Can act as a Lewis acid, influences catalyst activity | Can be rate-enhancing or inhibitory depending on the catalytic system |

Kinetic Studies and Reaction Rate Determination for this compound Transformations

Understanding the kinetics of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms. The Negishi cross-coupling reaction, a primary application of this reagent, has been the subject of numerous mechanistic and kinetic investigations.

The catalytic cycle of the Negishi reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Kinetic studies often point to the oxidative addition of the aryl halide to the Pd(0) or Ni(0) catalyst as the rate-determining step. researchgate.netuvic.ca The rate of this step is influenced by the nature of the aryl halide, the catalyst, and the ligands. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for determining the energetic profiles of these reactions, including the activation energies of the elementary steps. researchgate.net These studies can provide insights into the transition state structures and the factors that influence reaction rates. For instance, DFT calculations have been used to investigate the transmetalation step, revealing the involvement of bimetallic intermediates. wikipedia.org

Table 3: General Kinetic Parameters for Negishi Cross-Coupling Reactions

| Parameter | Description | Factors Influencing the Parameter |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Can vary for the organozinc reagent, aryl halide, and catalyst depending on the mechanism. |

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of reaction to the concentrations of reactants. | Temperature, solvent, catalyst, and ligands. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Nature of the elementary step (e.g., oxidative addition vs. reductive elimination). |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that is related to the frequency of collisions with the correct orientation. | Complexity of the transition state. |

Spectroscopic Probing of Reaction Intermediates and Transition States

Spectroscopic techniques are powerful tools for identifying and characterizing the transient species that are formed during the course of a chemical reaction, providing direct evidence for proposed mechanisms. In the context of this compound mediated reactions, various spectroscopic methods can be employed to probe reaction intermediates and gain insights into transition states.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for monitoring the progress of a reaction in real-time. rsc.org For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR can be utilized. ¹⁹F NMR is especially useful due to the presence of the fluorine atom, which serves as a sensitive probe of the electronic environment of the aryl ring. worktribe.com Changes in the chemical shift of the fluorine signal can indicate the formation of intermediates, such as the transmetalated palladium complex, Ar-Pd-L₂, where Ar is the 4-fluorophenyl group.

Infrared (IR) spectroscopy, especially in-situ Fourier-transform infrared (FTIR) spectroscopy, can be used to monitor changes in vibrational frequencies associated with the formation and consumption of reactants, intermediates, and products. For example, the C-Zn stretching frequency and the vibrational modes of the aromatic ring can provide structural information about the organozinc reagent and its complexes.

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local electronic and geometric structure of the zinc and palladium centers in solution and in the solid state. nih.gov XAS can provide information on coordination numbers, bond distances, and oxidation states, which is crucial for characterizing catalytic intermediates. nih.gov Computational modeling is often used in conjunction with XAS to interpret the spectra and identify the structures of the observed species. nih.gov

Table 4: Spectroscopic Techniques for Probing this compound Reactions

| Technique | Information Obtained | Application to this compound Reactions |

| ¹H, ¹³C, ¹⁹F NMR | Structural information, reaction kinetics, identification of species in solution. | Monitoring the formation of the transmetalated Ar-Pd intermediate and the final product. ¹⁹F NMR is a sensitive probe for the 4-fluorophenyl group. |

| FTIR Spectroscopy | Vibrational modes, functional group identification. | Observing changes in the C-Zn bond and aromatic ring vibrations upon complexation or reaction. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment, bond distances around the metal center. | Characterizing the structure of the this compound reagent in solution and the palladium intermediates in the catalytic cycle. |

| Mass Spectrometry (ESI-MS) | Identification of charged species in solution. | Detecting the formation of zincate complexes and other ionic intermediates. |

Advanced Synthetic Applications of 4 Fluorophenylzinc Bromide

Construction of Fluorinated Biaryls and Heterobiaryls

The synthesis of biaryl and heterobiaryl structures is fundamental in medicinal chemistry and materials science. 4-Fluorophenylzinc bromide is an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, for the efficient construction of these motifs. semanticscholar.orgrsc.org In these reactions, the organozinc reagent couples with a variety of aryl or heteroaryl halides (bromides, iodides, and sometimes chlorides) to form a new carbon-carbon bond. rsc.orgnih.gov

The reaction is prized for its high functional group tolerance and generally mild conditions. The presence of the fluorine atom on the phenyl ring can enhance the biological activity and metabolic stability of the resulting biaryl compounds. A continuous flow synthesis approach for fluorinated biaryls has also been developed, highlighting the scalability and safety of using such organozinc intermediates. The choice of palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions. rsc.orgnih.gov

Table 1: Representative Negishi Couplings Using this compound

| Coupling Partner (Ar-X) | Catalyst System | Product | Typical Yield |

|---|---|---|---|

| 2-Bromopyridine | Pd(PPh₃)₄ | 2-(4-Fluorophenyl)pyridine | High |

| 1-Iodo-4-nitrobenzene | PdCl₂(dppf) | 4-Fluoro-4'-nitrobiphenyl | Good to High |

| 5-Bromothiophene-2-carboxylate | Pd(OAc)₂ / SPhos | Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate | High |

| 1-Bromo-2-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | 4-Fluoro-2'-(trifluoromethyl)biphenyl | Good |

Introduction of Fluorinated Phenyl Moieties into Complex Molecular Architectures

The 4-fluorophenyl group is a prevalent structural motif in a wide array of pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic and pharmacodynamic properties. For instance, the blockbuster drug Atorvastatin, used for lowering cholesterol, features a prominent 4-fluorophenyl group. The introduction of this moiety into intricate molecular frameworks is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

Stereocontrolled Construction of Quaternary Carbon Centers

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. These motifs are present in numerous biologically active natural products. Recent advancements have demonstrated that arylzinc reagents are effective nucleophiles in copper-catalyzed asymmetric conjugate additions to create these challenging stereocenters.

In this methodology, this compound can be added to a β-substituted cyclic enone in a 1,4-fashion. The reaction is rendered highly enantioselective by the use of a chiral N-heterocyclic carbene (NHC) copper catalyst complex. This transformation affords β-aryl ketones containing a quaternary carbon center at the β-position with excellent levels of enantiomeric excess (ee). This method provides a direct and powerful route to chiral, fluorinated building blocks that are valuable for the synthesis of complex target molecules.

Table 2: Asymmetric Synthesis of Quaternary Centers via Conjugate Addition

| Enone Substrate | Chiral Catalyst System | Product Structure | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| 3-Methylcyclohex-2-en-1-one | (S)-NHC-CuCl | (S)-3-(4-Fluorophenyl)-3-methylcyclohexan-1-one | >95% |

| 3-Propylcyclopent-2-en-1-one | (R)-NHC-CuCl | (R)-3-(4-Fluorophenyl)-3-propylcyclopentan-1-one | >94% |

| 3-Ethylcyclohept-2-en-1-one | (S)-NHC-CuCl | (S)-3-(4-Fluorophenyl)-3-ethylcycloheptan-1-one | >96% |

Integration into Sequential and One-Pot Reaction Strategies

To enhance synthetic efficiency and reduce waste, modern organic synthesis emphasizes the use of sequential and one-pot reactions where multiple transformations occur in a single reaction vessel. This compound is well-suited for integration into such strategies. For example, it can be generated in situ from 4-bromofluorobenzene and activated zinc metal, and then directly consumed in a subsequent cross-coupling or addition reaction without isolation. semanticscholar.org

Furthermore, organozinc bromides have proven to be effective nucleophiles in multicomponent reactions (MCRs). In a Mannich-type MCR, this compound can react with an aldehyde and an amine (or their pre-formed imine equivalent) to generate complex α-branched amines in a single step. This approach allows for the rapid assembly of molecular complexity from simple, readily available starting materials. The presence of lithium salts can be essential for driving these multicomponent couplings to completion. Such strategies are highly valuable for the construction of compound libraries for drug discovery.

Table 3: Example of a One-Pot, Three-Component Mannich-Type Reaction

| Component 1 | Component 2 | Component 3 | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Piperidine | 1-(Phenyl(4-fluorophenyl)methyl)piperidine |

| This compound | Furfural | Morpholine | 4-(Furan-2-yl(4-fluorophenyl)methyl)morpholine |

Computational and Theoretical Studies on 4 Fluorophenylzinc Bromide

Electronic Structure and Bonding Analysis of 4-Fluorophenylzinc Bromide

A detailed analysis of the electronic structure and bonding of this compound is crucial for understanding its reactivity. Such an analysis would typically involve quantum mechanical calculations to determine orbital interactions, charge distribution, and the nature of the carbon-zinc and zinc-halogen bonds. However, specific studies providing quantitative data, such as bond lengths, bond angles, and atomic charges derived from computational models for this particular compound, are not prominently available in the reviewed literature.

Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. For this compound, DFT calculations would be instrumental in mapping the potential energy surfaces of its reactions, such as Negishi coupling. This would involve identifying the structures of transition states and intermediates, and calculating the associated activation energies. While the general mechanisms of reactions involving arylzinc halides are studied, specific DFT-calculated energy profiles and transition state geometries for reactions of this compound could not be located in the available resources.

Prediction of Reactivity and Selectivity in this compound Transformations

Computational models are often employed to predict the reactivity and selectivity of chemical compounds. For this compound, this would involve using theoretical descriptors to forecast its behavior in various chemical transformations. These predictions are vital for designing synthetic routes and optimizing reaction conditions. Unfortunately, specific predictive studies focusing on the reactivity and selectivity of this compound are not detailed in the surveyed scientific literature.

Solvation Models and Their Impact on Computational Outcomes

The solvent plays a critical role in the reactivity of organometallic compounds. Computational studies on organozinc reagents often employ solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), to accurately simulate the solution-phase behavior. The choice of solvation model can significantly impact the calculated energies and geometries. While the importance of solvation is well-recognized in the field, specific studies that systematically evaluate the effect of different solvation models on the computational outcomes for this compound were not found.

Molecular Dynamics Simulations Related to this compound Reactivity

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the motion of atoms and molecules over time. For this compound, MD simulations could offer insights into its diffusion, aggregation, and interaction with other reactants and solvent molecules in a reaction mixture. Such simulations are computationally intensive and appear not to have been specifically published for this compound in the reviewed literature.

Advanced Analytical Techniques for Studying 4 Fluorophenylzinc Bromide in Research Beyond Basic Identification

In Situ and Ex Situ NMR Spectroscopic Studies for Mechanistic Elucidation and Structure-Reactivity Relationships

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the solution-state behavior of 4-fluorophenylzinc bromide. Both in situ (monitoring the reaction as it happens) and ex situ (analyzing samples taken from a reaction) approaches provide deep insights into its formation, structure, and reactivity.

Mechanistic Elucidation: NMR is pivotal in unraveling the complex mechanisms of reactions involving organozinc reagents, such as the Negishi cross-coupling. uni-muenchen.de For instance, ¹H NMR can track the consumption of starting materials and the formation of products and intermediates. acs.org The significant upfield shift of proton signals on the aromatic ring upon formation of the C-Zn bond is a clear indicator of successful reagent formation. acs.org Furthermore, ¹⁹F NMR is particularly valuable for studying fluorinated compounds like this compound. It has been used to monitor the transmetalation step in Negishi couplings, revealing different kinetic behaviors for various organozinc species. uni-muenchen.deacs.org These studies help to identify rate-limiting steps and understand how additives and reaction conditions influence the catalytic cycle. uni-muenchen.de

Structure-Reactivity Relationships: The structure of organozinc reagents in solution is often complex, involving equilibria between different aggregated forms. researchgate.netresearchgate.net NMR spectroscopy, in combination with other techniques, helps to characterize these species. acs.org For example, changes in the chemical shifts of the α-protons of organozinc halides upon addition of salts like lithium chloride point to the formation of "ate" complexes (organozincates). acs.orgacs.org These zincates can exhibit different reactivity compared to the neutral organozinc halide, and understanding their formation is key to controlling reaction outcomes. researchgate.netacs.org The broadening of NMR signals can also indicate dynamic exchange processes occurring in solution. acs.org Differences in NMR spectra have been observed for arylzinc reagents prepared from different precursors (e.g., Grignard vs. organolithium reagents), highlighting subtle structural variations that lead to distinct kinetic behaviors in subsequent reactions. acs.orgresearchgate.net

Table 1: Representative NMR Data for Organozinc Species Analysis

| Analytical Technique | Observation | Implication | Reference(s) |

| ¹H NMR | Upfield shift of α-protons | Formation of C-Zn bond | acs.org |

| ¹H NMR | Broad peaks | Equilibrating species in solution | acs.org |

| ¹⁹F NMR | Monitoring signal changes | Elucidating transmetalation kinetics in Negishi coupling | uni-muenchen.deacs.org |

| NMR Spectroscopy | Shift changes upon LiCl addition | Formation of organozincate "ate" complexes | acs.org |

Infrared (IR) and Raman Spectroscopy for Reaction Monitoring and Structural Characterization of Intermediates

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information to NMR for studying this compound. These methods are particularly powerful for real-time reaction monitoring and characterizing transient intermediates.

Reaction Monitoring: In situ IR spectroscopy is a robust technique for following the progress of reactions involving organometallic reagents. acs.org For the formation of organozinc reagents, which can be analogous to Grignard reagent synthesis, IR can monitor the consumption of the aryl halide starting material. acs.orgresearchgate.net This is crucial for ensuring reaction initiation and completion, which is a significant safety and efficiency consideration, especially on a larger scale. acs.org The development of inline IR monitoring in flow chemistry setups allows for precise control over the formation of the reagent and its subsequent reaction, maximizing product yield. researchgate.netacs.org For example, in a continuous process, the concentration of the generated organozinc species can be accurately determined by IR, allowing for the stoichiometric addition of a subsequent electrophile. researchgate.net

Structural Characterization: IR and Raman spectroscopy can provide structural information about organozinc intermediates. Characteristic vibrations, such as C-H, C=C, and the Zn-C bond, can be identified. mdpi.com For instance, in the study of related organozinc complexes, IR spectra have been used to confirm the formation of intermediates like zinc alkoxides by identifying characteristic C-O and Zn-O vibrations. mdpi.com While direct IR data on this compound is sparse in the provided context, the principles applied to other organozinc compounds are directly relevant. These techniques can help to understand the coordination environment of the zinc center and the nature of the ligands attached to it.

Table 2: Application of Vibrational Spectroscopy in Organozinc Chemistry

| Technique | Application | Key Findings | Reference(s) |

| In Situ IR (FTIR) | Monitoring Grignard/Organozinc formation | Tracks consumption of organic halide, confirms initiation. | acs.org |

| Inline IR | Continuous flow synthesis monitoring | Determines reagent concentration for downstream reactions. | researchgate.netacs.org |

| IR Spectroscopy | Characterization of intermediates | Confirms formation of species like zinc alkoxides via characteristic C-O and Zn-O bands. | mdpi.com |

X-ray Crystallography of this compound Complexes and Related Organozinc Intermediates

Single-crystal X-ray diffraction provides definitive, solid-state structural information about molecules. While obtaining suitable crystals of reactive intermediates like this compound can be challenging, the structural analysis of its complexes and related organozinc compounds has been instrumental in understanding their fundamental chemistry. uu.nl

The crystal structure of an organozinc compound reveals precise bond lengths, bond angles, and coordination geometries around the zinc center. uu.nlacs.org This information is crucial for understanding the nature of the C-Zn bond and how different ligands and solvent molecules interact with the metal. For example, X-ray crystallography has revealed that arylzinc reagents prepared via transmetalation from Grignard reagents can exist as complexes involving magnesium halides, such as a (THF)₄MgCl₂ unit complexed to the PhZnX species. acs.orgresearchgate.net This structural insight helps explain the different reactivity observed for organozinc reagents prepared by different methods. acs.orgresearchgate.net

Furthermore, crystallographic studies have shown that organozinc compounds can form dimers or higher aggregates in the solid state, often through bridging interactions with halide or other ligands. acs.org These structures provide a basis for understanding the aggregation behavior that is also prevalent in solution. researchgate.net The study of adducts, for instance with phosphine (B1218219) oxides, can show how coordinating ligands alter the geometry at the zinc center, typically from a bridged dimer to a monomeric tetrahedral species. acs.org

Table 3: Insights from X-ray Crystallography of Organozinc Compounds

| Compound Type | Structural Feature | Significance | Reference(s) |

| Arylzinc Halide Complex | Complexation with MgCl₂(THF)₄ | Explains different reactivity based on preparative method. | acs.orgresearchgate.net |

| Organozinc Amidinates | Formation of non-stoichiometric complexes | Reveals tendency for ligand scrambling to form thermodynamically stable species. | researchgate.net |

| Organozinc β-Thioketiminates | Dimeric structures with bridging sulfur atoms | Illustrates solid-state aggregation. | acs.org |

| Organozinc Adducts (e.g., with Et₃PO) | Monomeric, near-tetrahedral Zn center | Shows how coordinating ligands break up aggregates. | acs.org |

Mass Spectrometry (e.g., ESI-MS) for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), has become a powerful tool for studying organometallic reaction mechanisms. researchgate.net It allows for the detection and characterization of charged intermediates directly from solution, providing valuable stoichiometric information. uni-muenchen.deacs.org

Reaction Monitoring and Intermediate Detection: ESI-MS is exceptionally well-suited for monitoring the progress of reactions like the Negishi cross-coupling. nih.gov It can detect not only the starting materials and products but also the transient, low-concentration intermediates that are part of the catalytic cycle. uni-muenchen.denih.govnih.gov For organozinc systems, ESI-MS has been used to identify various species, including organozincate anions (e.g., [RZnX₂]⁻) and solvated organozinc cations (e.g., [RZn(solvent)ₙ]⁺). acs.orgacs.orguni-muenchen.de The observation of these ions provides direct evidence for the complex equilibria that exist in solution. uni-muenchen.de

By using charge-tagged reactants, researchers can ensure that all resulting organometallic intermediates are charged and thus readily detectable by ESI-MS. acs.orgnih.gov This approach provides detailed information on the stoichiometry, oxidation state, and coordination sphere of the intermediates. acs.orgnih.gov Tandem MS (MS/MS) experiments, which involve isolating an ion of interest and fragmenting it, can provide further structural information about the detected intermediates. nih.gov

Table 4: ESI-MS in the Analysis of Organozinc Reagents and Reactions

| Application | Detected Species | Insights Gained | Reference(s) |

| Analysis of RZnX solutions | Organozincate anions (e.g., [RZnX₂]⁻) | Confirms formation of "ate" complexes with added salts. | acs.orgacs.org |

| Analysis of RZnX solutions | Solvated organozinc cations (e.g., [ZnBu(solvent)ₙ]⁺) | Reveals the presence of cationic zinc species in solution. | uni-muenchen.de |

| Reaction Monitoring (Negishi) | Palladium-containing intermediates | Elucidates the composition of species in the catalytic cycle. | uni-muenchen.denih.gov |

| Charge-Tagging Studies | Charge-tagged organozinc intermediates | Provides detailed information on stoichiometry and coordination. | acs.orgnih.gov |

| Tandem MS (MS/MS) | Fragment ions of intermediates | Offers structural characterization of gas-phase ions. | nih.gov |

Chromatographic Methods (e.g., GC, HPLC) for Product Analysis and Optimization of Reaction Outcomes

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the quantitative analysis of reactions involving this compound. They are the primary methods for determining reaction yield, conversion, and selectivity, which are critical for optimizing reaction conditions.

Product Analysis and Optimization: In the development of Negishi cross-coupling reactions, GC and HPLC are used to analyze aliquots taken from the reaction mixture to determine the yield of the desired cross-coupled product and the consumption of the starting materials. uni-muenchen.desci-hub.se This data is used to systematically optimize various reaction parameters, such as the choice of catalyst, ligand, solvent, and temperature. bucknell.edunih.gov For example, a survey of different phosphine ligands can be rapidly assessed by comparing the product yields determined by GC or HPLC analysis, leading to the identification of ligands that minimize side reactions and maximize efficiency. bucknell.edu

Online Reaction Monitoring: Modern analytical platforms now allow for online HPLC analysis, where samples are automatically taken from a reaction vessel, diluted, and injected into the HPLC system. acs.orgmt.com This provides high-density, real-time data on the concentrations of reactants, intermediates, and products. acs.org Such a setup is particularly valuable for studying air-sensitive reactions, as it can be integrated into an inert atmosphere glovebox. acs.org The detailed kinetic profiles obtained from online HPLC analysis enable a deeper mechanistic understanding and facilitate the optimization of complex catalytic systems. acs.org

Table 5: Chromatographic Methods in the Study of this compound Reactions

| Technique | Application | Purpose | Reference(s) |

| Gas Chromatography (GC) | Product quantification in Negishi coupling | Determine reaction yield and conversion for optimization studies. | uni-muenchen.de |

| HPLC | Analysis of cross-coupling products | Quantify product formation to optimize catalyst and ligand choice. | sci-hub.semdpi.com |

| Online HPLC | Real-time reaction monitoring | Generate detailed kinetic profiles for mechanistic studies. | acs.org |

| Flash Chromatography | Product purification | Isolate the final cross-coupling product after the reaction. | researchgate.netresearchgate.net |

Future Directions and Emerging Research Avenues for 4 Fluorophenylzinc Bromide

Development of Novel Catalytic Systems for 4-Fluorophenylzinc Bromide Reactions

The efficiency and scope of reactions involving this compound are intrinsically linked to the performance of the catalyst. Future research is heavily focused on designing and implementing novel catalytic systems that offer improved reactivity, selectivity, and stability.

Palladium-based catalysts have long been the standard for Negishi coupling reactions. wikipedia.org However, the focus is shifting towards more sophisticated systems. The development of ligands, such as biaryldialkylphosphines (e.g., CPhos), has been shown to create highly active palladium catalysts that are effective for coupling secondary alkylzinc halides with challenging aryl bromides. nih.gov These advanced ligands can suppress undesired side reactions like β-hydride elimination, a critical challenge in many cross-coupling processes. nih.govuni-muenchen.de

Nickel, being a more earth-abundant and economical alternative to palladium, is a major area of investigation. researchgate.net Research has shown that nickel catalysts can be highly effective for cross-coupling reactions, including those involving this compound. nih.govrsc.org For instance, real-time 19F NMR monitoring of reactions between this compound and NiBr₂·DME has provided insights into the in-situ formation of the catalytically active Ni(0) species. nih.gov Furthermore, additives like silver or copper salts can act as promoters, enhancing the efficiency of nickel-catalyzed diarylation reactions. nih.gov The development of new nickel complexes with specialized ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) or spiro-bidentate-pyox ligands, is enabling the coupling of previously challenging substrates like aryl and alkyl chlorides. nih.govresearchgate.net

Cobalt and iron-based catalysts are also emerging as cost-effective and less toxic alternatives. uni-muenchen.de Cobalt catalysis has been successfully used to prepare arylzinc reagents from aryl halides and can mediate various cross-coupling reactions, although functional group tolerance can sometimes be a limitation. uni-muenchen.devulcanchem.com The merging of nickel catalysis with radical chemistry is also opening new avenues for dicarbofunctionalization reactions, representing a significant leap in creating molecular complexity. rsc.org

A summary of catalyst development trends is presented below:

| Catalyst Metal | Development Focus | Key Advantages & Findings |